molecular formula C28H22ClN3O7 B12623523 [4-[(3aR,6aS)-5'-chloro-1-[(3,4-dihydroxyphenyl)methyl]-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-5-yl]phenyl] acetate

[4-[(3aR,6aS)-5'-chloro-1-[(3,4-dihydroxyphenyl)methyl]-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-5-yl]phenyl] acetate

Cat. No.: B12623523
M. Wt: 547.9 g/mol
InChI Key: KXFBVFVJPXOQQG-IHPLILTRSA-N
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Description

[4-[(3aR,6aS)-5’-chloro-1-[(3,4-dihydroxyphenyl)methyl]-2’,4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-5-yl]phenyl] acetate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique spirocyclic structure, which often imparts interesting biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(3aR,6aS)-5’-chloro-1-[(3,4-dihydroxyphenyl)methyl]-2’,4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-5-yl]phenyl] acetate typically involves multi-step organic synthesis. Key steps may include:

  • Formation of the spirocyclic core through cyclization reactions.
  • Introduction of the chloro substituent via halogenation.
  • Attachment of the dihydroxyphenyl group through coupling reactions.
  • Acetylation to form the acetate ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the dihydroxyphenyl moiety, leading to quinone derivatives.

    Reduction: Reduction reactions could target the carbonyl groups within the spirocyclic structure.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation could yield quinones, while reduction might produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, [4-[(3aR,6aS)-5’-chloro-1-[(3,4-dihydroxyphenyl)methyl]-2’,4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-5-yl]phenyl] acetate can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to undergo various chemical reactions might be leveraged to design prodrugs or active pharmaceutical ingredients.

Industry

In industrial applications, the compound’s unique properties could be utilized in the development of new materials, such as polymers or coatings, with specific desired characteristics.

Mechanism of Action

The mechanism of action of [4-[(3aR,6aS)-5’-chloro-1-[(3,4-dihydroxyphenyl)methyl]-2’,4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-5-yl]phenyl] acetate would depend on its specific biological target. Potential molecular targets could include enzymes, receptors, or nucleic acids. The compound’s effects might be mediated through pathways involving oxidative stress, signal transduction, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    Spirocyclic Compounds: Other spirocyclic compounds with similar core structures.

    Phenyl Acetates: Compounds featuring the phenyl acetate moiety.

    Chloro-substituted Compounds: Molecules with chloro substituents that impart unique reactivity.

Uniqueness

What sets [4-[(3aR,6aS)-5’-chloro-1-[(3,4-dihydroxyphenyl)methyl]-2’,4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-5-yl]phenyl] acetate apart is its combination of a spirocyclic core, chloro substituent, and dihydroxyphenyl group. This unique combination of features may confer distinct biological and chemical properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C28H22ClN3O7

Molecular Weight

547.9 g/mol

IUPAC Name

[4-[(3aR,6aS)-5'-chloro-1-[(3,4-dihydroxyphenyl)methyl]-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-5-yl]phenyl] acetate

InChI

InChI=1S/C28H22ClN3O7/c1-13(33)39-17-6-4-16(5-7-17)32-25(36)23-20(10-14-2-9-21(34)22(35)11-14)31-28(24(23)26(32)37)18-12-15(29)3-8-19(18)30-27(28)38/h2-9,11-12,20,23-24,31,34-35H,10H2,1H3,(H,30,38)/t20?,23-,24+,28?/m1/s1

InChI Key

KXFBVFVJPXOQQG-IHPLILTRSA-N

Isomeric SMILES

CC(=O)OC1=CC=C(C=C1)N2C(=O)[C@H]3[C@@H](C2=O)C4(C5=C(C=CC(=C5)Cl)NC4=O)NC3CC6=CC(=C(C=C6)O)O

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)N2C(=O)C3C(NC4(C3C2=O)C5=C(C=CC(=C5)Cl)NC4=O)CC6=CC(=C(C=C6)O)O

Origin of Product

United States

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